molecular formula C12H11ClN2O2 B2578871 1-Benzyl-5-chloro-3-methyl-1H-pyrazole-4-carboxylic acid CAS No. 882227-05-6

1-Benzyl-5-chloro-3-methyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B2578871
CAS No.: 882227-05-6
M. Wt: 250.68
InChI Key: CVLDMRYLTARUHO-UHFFFAOYSA-N
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Description

1-Benzyl-5-chloro-3-methyl-1H-pyrazole-4-carboxylic acid is a chemical compound with the molecular formula C12H11ClN2O2. This compound is part of the pyrazole family, which is known for its diverse biological and chemical properties. It is used in various scientific research applications, particularly in the fields of chemistry and biology .

Preparation Methods

The synthesis of 1-Benzyl-5-chloro-3-methyl-1H-pyrazole-4-carboxylic acid typically involves multiple steps. One common method includes the reaction of 4-chloro-3-methylpyrazole with benzyl bromide in the presence of a base to form the benzylated product. This intermediate is then subjected to carboxylation to introduce the carboxylic acid group . Industrial production methods often utilize similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

1-Benzyl-5-chloro-3-methyl-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups at the chloro position.

Scientific Research Applications

1-Benzyl-5-chloro-3-methyl-1H-pyrazole-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Benzyl-5-chloro-3-methyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. It can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

1-Benzyl-5-chloro-3-methyl-1H-pyrazole-4-carboxylic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer unique reactivity and biological activity.

Properties

IUPAC Name

1-benzyl-5-chloro-3-methylpyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O2/c1-8-10(12(16)17)11(13)15(14-8)7-9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVLDMRYLTARUHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1C(=O)O)Cl)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

882227-05-6
Record name 1-benzyl-5-chloro-3-methyl-1H-pyrazole-4-carboxylic acid
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